molecular formula C6H15NO8P2 B14055606 4-[Bis(phosphonomethyl)amino]butanoic acid CAS No. 55628-98-3

4-[Bis(phosphonomethyl)amino]butanoic acid

Cat. No.: B14055606
CAS No.: 55628-98-3
M. Wt: 291.13 g/mol
InChI Key: AETBGDAGWCAYFL-UHFFFAOYSA-N
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Description

4-[Bis(phosphonomethyl)amino]butanoic acid is a multifunctional organic molecule of significant interest in materials science and crystal engineering. Its structure features a butanoic acid backbone substituted with a bis(phosphonomethyl)amino group, creating a ligand with multiple coordination sites. Research has demonstrated its utility in constructing structured hybrid materials. Specifically, it forms part of a layered zirconium phosphonate compound, where its molecular structure facilitates the formation of crystalline materials characterized by specific non-covalent interactions . Compounds within this chemical family, characterized by N-(phosphonoalkyl) chains on amino acids, are also investigated for various bioactive properties, indicating the potential breadth of this molecule's applications . This product is intended for research and further chemical synthesis exclusively. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55628-98-3

Molecular Formula

C6H15NO8P2

Molecular Weight

291.13 g/mol

IUPAC Name

4-[bis(phosphonomethyl)amino]butanoic acid

InChI

InChI=1S/C6H15NO8P2/c8-6(9)2-1-3-7(4-16(10,11)12)5-17(13,14)15/h1-5H2,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

AETBGDAGWCAYFL-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Bis Phosphonomethyl Amino Butanoic Acid

Retrosynthetic analysis and identification of key precursor molecules.

A retrosynthetic analysis of 4-[Bis(phosphonomethyl)amino]butanoic acid reveals several potential synthetic disconnections. The most logical approach involves disconnecting the C-N bonds of the bis(phosphonomethyl)amino group and the C-N bond connecting this group to the butanoic acid backbone. This leads to two primary synthetic strategies.

Strategy A involves the initial formation of the butanoic acid backbone, followed by the introduction of the bis(phosphonomethyl)amino group. In this approach, a key precursor would be a derivative of 4-aminobutanoic acid, where the amino group is subsequently phosphonomethylated.

Strategy B focuses on the initial construction of the bis(phosphonomethyl)amino moiety, which is then coupled with a suitable four-carbon synthon to introduce the butanoic acid backbone.

These strategies identify the following key precursor molecules:

4-Aminobutanoic acid or its esters (e.g., ethyl 4-aminobutanoate): These serve as the foundational backbone for the molecule in Strategy A.

Formaldehyde (B43269) (or its equivalents like paraformaldehyde): This is a crucial one-carbon source for the methylene (B1212753) bridge in the phosphonomethyl groups.

A phosphorus-containing reagent: This can be phosphorous acid, dialkyl phosphites (e.g., diethyl phosphite), or other P(III) compounds, which are essential for introducing the phosphonate (B1237965) groups.

A four-carbon electrophile: In Strategy B, a molecule such as ethyl 4-bromobutanoate or a similar derivative is required to alkylate a pre-formed bis(phosphonomethyl)amine.

Succinic semialdehyde or its derivatives: These can be used in reductive amination pathways to introduce the butanoic acid chain.

Direct phosphonylation reactions for the synthesis of the bis(phosphonomethyl)amino moiety.

The formation of the N,N-bis(phosphonomethyl)amino group is a critical step in the synthesis of the target molecule. This is typically achieved through direct phosphonylation reactions that form two C-P bonds on the nitrogen atom of a primary amine precursor.

Michaelis–Arbuzov reaction and its variants for phosphonate incorporation.

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. In its classic form, it involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. While highly effective for the synthesis of a wide range of phosphonates, its direct application for the bis-phosphonomethylation of a primary amine is not straightforward. A hypothetical substrate for such a reaction would be a 4-(N,N-dihalomethylamino)butanoic acid derivative, which is not a readily accessible precursor.

However, variants of the Michaelis-Arbuzov reaction could be envisioned, for instance, the reaction of a pre-formed N-substituted amine with a halomethylphosphonate. This approach would still be a stepwise process and is generally less efficient for the direct synthesis of the bis(phosphonomethyl)amino moiety compared to Mannich-type reactions.

Mannich-type reactions involving phosphonate reagents.

The Mannich-type reaction, particularly its phosphorus-analogue known as the Kabachnik-Fields reaction, is the most widely employed and efficient method for the synthesis of α-aminophosphonates and their N,N-bis-derivatives. This one-pot, three-component condensation reaction involves an amine, an aldehyde (typically formaldehyde), and a phosphorus(III) reagent, most commonly a dialkyl phosphite or phosphorous acid.

When a primary amine is used as the substrate, the reaction can proceed to form the N,N-bis(phosphonomethyl)ated product. The reaction is believed to proceed through the in-situ formation of an imine or a hydroxymethylamine intermediate, which is then attacked by the nucleophilic phosphorus species.

A general representation of the reaction using a primary amine (R-NH2), formaldehyde, and diethyl phosphite is shown below:

R-NH₂ + 2 CH₂O + 2 HP(O)(OEt)₂ → R-N(CH₂P(O)(OEt)₂)₂ + 2 H₂O

The use of phosphorous acid (H₃PO₃) in place of a dialkyl phosphite offers a more direct route to the final phosphonic acid, circumventing the need for a subsequent hydrolysis step. This is often carried out in acidic conditions, which can facilitate the reaction.

Amine SubstratePhosphorus ReagentAldehydeProductReference
Primary Amine (general)Dialkyl PhosphiteFormaldehydeN,N-Bis(dialkoxyphosphonomethyl)amine nih.govpurdue.edu
Primary Amine (general)Phosphorous AcidFormaldehydeN,N-Bis(phosphonomethyl)amine

Strategic incorporation of the butanoic acid backbone.

Reductive amination pathways.

Reductive amination offers a versatile method for forming the C-N bond between the bis(phosphonomethyl)amino moiety and the butanoic acid backbone. This approach would typically involve the reaction of a pre-formed bis(phosphonomethyl)amine with a four-carbon carbonyl compound, such as succinic semialdehyde or a protected derivative, in the presence of a reducing agent.

(EtO)₂P(O)CH₂NHCH₂P(O)(OEt)₂ + OHC-CH₂CH₂-COOH → (EtO)₂P(O)CH₂N(CH₂CH₂CH₂-COOH)CH₂P(O)(OEt)₂

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent depends on the presence of other functional groups in the molecule.

Coupling reactions with protected 4-aminobutanoic acid derivatives.

This strategy aligns with the retrosynthetic approach of building upon a pre-existing butanoic acid framework. A protected derivative of 4-aminobutanoic acid, such as ethyl 4-aminobutanoate, can be subjected to the Mannich-type bis-phosphonomethylation reaction described in section 2.2.2.

H₂N-CH₂CH₂CH₂-COOEt + 2 CH₂O + 2 HP(O)(OEt)₂ → (EtO)₂P(O)CH₂N(CH₂CH₂CH₂-COOEt)CH₂P(O)(OEt)₂ + 2 H₂O

The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the final this compound. The use of protecting groups for the carboxylic acid and phosphonic acid moieties is crucial to prevent unwanted side reactions and to facilitate purification.

Another coupling approach involves the alkylation of a pre-formed N,N-bis(phosphonomethyl)amine with an electrophilic four-carbon synthon, such as ethyl 4-bromobutanoate. This nucleophilic substitution reaction would form the desired C-N bond.

HN(CH₂P(O)(OEt)₂)₂ + Br-CH₂CH₂CH₂-COOEt → (EtO)₂P(O)CH₂N(CH₂CH₂CH₂-COOEt)CH₂P(O)(OEt)₂ + HBr

This method provides a convergent approach to the target molecule, allowing for the independent synthesis of the two key fragments before their final assembly.

Reaction TypeKey ReactantsProduct
Reductive AminationBis(phosphonomethyl)amine, Succinic semialdehydeThis compound
Mannich Reaction4-Aminobutanoic acid ester, Formaldehyde, Dialkyl phosphiteEthyl 4-[Bis(dialkoxyphosphonomethyl)amino]butanoate
AlkylationBis(phosphonomethyl)amine, Ethyl 4-bromobutanoateEthyl 4-[Bis(dialkoxyphosphonomethyl)amino]butanoate

Stereoselective and enantioselective synthesis approaches for chiral analogues.

The biological activity of many molecules is intrinsically linked to their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic routes to chiral analogues of this compound is a significant area of research. While a direct asymmetric synthesis of this compound has not been extensively reported, several strategies can be envisaged based on established methodologies for the synthesis of chiral GABA analogues and aminophosphonates.

A primary approach involves starting with a chiral precursor of 4-aminobutanoic acid. Asymmetric Michael additions to α,β-unsaturated compounds are a powerful tool for establishing the stereocenter in β-substituted GABA derivatives. For instance, the conjugate addition of a nucleophile to a prochiral acceptor, catalyzed by a chiral organocatalyst or metal complex, can yield enantiomerically enriched precursors. These chiral GABA analogues can then be subjected to phosphonomethylation.

Another strategy employs chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, Evans oxazolidinones can be used to direct the alkylation of a glycine (B1666218) enolate equivalent, which can then be further elaborated to a chiral 4-aminobutanoic acid derivative.

The stereoselective phosphonomethylation of a chiral amine is a more direct but challenging approach. The Mannich-type reaction of a chiral amine with formaldehyde and a phosphorus nucleophile could potentially be rendered stereoselective through the use of chiral catalysts or by substrate control if the existing stereocenter can effectively bias the approach of the incoming phosphonomethyl groups. Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations involving imines and could potentially be applied to a stereoselective Kabachnik-Fields or Pudovik reaction.

Table 1: Potential Strategies for Stereoselective Synthesis

Strategy Description Key Intermediates/Reagents Potential Advantages
Chiral GABA Precursor Synthesis of an enantiomerically pure GABA analogue followed by phosphonomethylation. Chiral organocatalysts, chiral metal complexes, enantiopure starting materials. Well-established methods for chiral GABA synthesis.
Chiral Auxiliary Use of a removable chiral group to direct the formation of the stereocenter. Evans oxazolidinones, Schöllkopf auxiliaries. High diastereoselectivity often achievable.

| Asymmetric Phosphonomethylation | Direct stereoselective introduction of the phosphonomethyl groups. | Chiral phosphoric acid catalysts, chiral ligands for metal-catalyzed reactions. | More convergent and potentially more efficient route. |

Synthesis of isotopically labeled this compound for mechanistic studies.

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative bioanalytical methods. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or a radioactive isotope like carbon-14 (B1195169) (¹⁴C).

The labeling strategy typically involves the use of a labeled precursor in the synthetic sequence. For labeling the butanoic acid backbone, isotopically labeled 4-aminobutanoic acid (GABA) is a logical starting material. For example, GABA labeled with ¹³C or ¹⁴C at various positions is commercially available or can be synthesized. acs.orgnih.govnih.gov The phosphonomethyl groups can be introduced using labeled formaldehyde. Deuterated formaldehyde (CD₂O) is readily prepared and can be used in the Mannich-type reaction to introduce deuterium into the phosphonomethyl moieties. nih.govacs.org

Table 2: Precursors for Isotopic Labeling

Isotope Labeled Precursor Position of Label
¹³C [¹³C₄]GABA Butanoic acid backbone
¹⁴C [1-¹⁴C]GABA Carboxyl group of butanoic acid

The synthesis would proceed via the standard phosphonomethylation reaction, for instance, the reaction of the isotopically labeled GABA with the labeled formaldehyde and phosphorous acid under acidic conditions. The position and type of label can be chosen based on the specific research question being addressed, for example, using ¹³C or ¹⁴C to trace the metabolic fate of the carbon skeleton or deuterium to probe kinetic isotope effects.

Derivatization strategies for functionalization and conjugation in research applications.

The chemical derivatization of this compound is crucial for a wide range of research applications, including the development of prodrugs to improve bioavailability, the creation of biochemical probes to study its interactions with biological targets, and the attachment of reporter tags for assays. The molecule offers three primary sites for modification: the carboxylic acid group and the two phosphonate groups.

Modification of the carboxylic acid group.

The carboxylic acid moiety can be readily modified through standard organic transformations to form esters or amides.

Esterification: Esterification can be used to mask the negative charge of the carboxylate, potentially improving cell membrane permeability. This can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. Selective esterification of the carboxylic acid in the presence of the phosphonic acids can be challenging but may be achieved by careful selection of reaction conditions.

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This allows for the attachment of various functionalities, including amino acids, peptides, or linkers for conjugation to other molecules.

Manipulation of the phosphonate groups for prodrug or probe development.

The highly charged nature of the phosphonate groups at physiological pH often limits the oral bioavailability of phosphonate-containing drugs. Therefore, masking these groups as lipophilic, cell-permeable prodrugs that are cleaved intracellularly to release the active parent drug is a common and effective strategy. nih.govnih.gov

Several types of prodrug moieties have been developed for phosphonates:

Acyloxyalkyl esters: Pivaloyloxymethyl (POM) esters are a well-known example. These are cleaved by cellular esterases to release the phosphonic acid. nih.gov

Aryloxy phosphoramidates (ProTide technology): This approach involves the formation of a phosphoramidate (B1195095) linkage with an amino acid ester and an aryl group. These prodrugs are often efficiently converted to the active phosphonate intracellularly. nih.gov

CycloSal-pronucleotides: These are cyclic salicyl alcohol derivatives that can mask the phosphonate group and are designed to release the active compound upon enzymatic cleavage.

These prodrug strategies can significantly enhance the delivery of phosphonate-containing compounds into cells.

Introduction of reporter tags for biochemical assays.

For biochemical and cellular studies, it is often necessary to attach reporter tags, such as fluorescent dyes or affinity labels like biotin (B1667282), to this compound. This allows for the visualization, tracking, and isolation of the molecule and its binding partners.

Fluorescent Labeling: A fluorescent dye, such as a fluorescein (B123965) or rhodamine derivative, can be conjugated to the molecule. Typically, the carboxylic acid group is activated and reacted with an amine-functionalized fluorophore. Alternatively, if the butanoic acid chain is modified to contain a reactive handle (e.g., an amine or an alkyne), a wider range of fluorescent probes can be attached using appropriate conjugation chemistry. nih.gov

Biotinylation: Biotin is a high-affinity ligand for streptavidin and avidin (B1170675) and is widely used as an affinity tag. A biotin moiety containing a linker with a reactive group (e.g., an N-hydroxysuccinimide ester) can be coupled to an amino-functionalized analogue of this compound, or directly to the carboxylic acid group. mdpi.com

Scalable synthesis and purification methods for research quantities.

The transition from small-scale laboratory synthesis to the production of larger, research-grade quantities of this compound requires the development of robust and scalable synthetic and purification protocols.

The one-pot Mannich-type reaction of 4-aminobutanoic acid, formaldehyde, and phosphorous acid in the presence of a strong acid like hydrochloric acid is a common and scalable method for the synthesis of N,N-bis(phosphonomethyl)amino acids. The reaction is typically carried out in water, which is an environmentally friendly and inexpensive solvent. The product often precipitates from the reaction mixture upon cooling or pH adjustment, which simplifies the initial isolation.

Purification of the final compound can be challenging due to its high polarity and the presence of multiple acidic protons.

Recrystallization: If a suitable solvent system can be found, recrystallization is an effective and scalable method for purification.

Ion-exchange chromatography: This is a powerful technique for purifying highly charged molecules like aminophosphonates. The crude product can be loaded onto an anion or cation exchange resin, and the desired compound is eluted by changing the pH or the ionic strength of the eluent.

Precipitation/Trituration: The product can often be purified by precipitation from an aqueous solution by the addition of a miscible organic solvent like ethanol (B145695) or acetone. Washing the solid product (trituration) with appropriate solvents can also remove impurities.

For large-scale synthesis, process optimization is crucial. This includes optimizing reaction concentrations, temperature, reaction time, and the stoichiometry of the reagents to maximize yield and purity while minimizing waste and cost. Careful control of the reaction conditions is also important to prevent the formation of byproducts.

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The user's request stipulated a thorough and scientifically accurate article focusing solely on "this compound," with a detailed breakdown of its structural elucidation and spectroscopic characterization. This included specific subsections on various Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, ³¹P, and 2D NMR) and High-Resolution Mass Spectrometry (HRMS).

The search for this information involved multiple queries using various synonyms and chemical identifiers for the compound. While general principles of the requested spectroscopic techniques and data for analogous but distinct compounds were found, no publications containing the specific ¹H, ¹³C, ³¹P NMR spectra, or HRMS data for this compound itself were identified.

The generation of a scientifically accurate and authoritative article, as requested, is contingent upon the availability of this precise experimental data. Without access to published and verifiable spectroscopic findings for the target molecule, it is not possible to provide the detailed analysis and data tables required by the user's outline. The creation of such data would amount to speculation and would not meet the standards of scientific accuracy.

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Structural Elucidation and Spectroscopic Characterization of 4 Bis Phosphonomethyl Amino Butanoic Acid and Its Derivatives

Mass Spectrometry (MS) Techniques:

High-resolution mass spectrometry (HRMS) for elemental composition.

Should relevant scientific literature containing the necessary experimental data for 4-[Bis(phosphonomethyl)amino]butanoic acid become available, the generation of the requested article would be feasible.

Tandem mass spectrometry (MS/MS) for fragmentation pathway analysis.

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of ions by analyzing their fragmentation patterns. For this compound, collision-induced dissociation (CID) would likely be employed to induce fragmentation of a selected precursor ion, typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Based on the fragmentation behavior of analogous aminophosphonates, several key fragmentation pathways can be predicted for this compound. In positive ion mode, the fragmentation of the [M+H]⁺ ion would likely initiate with the loss of water (H₂O) from the phosphonic acid groups, followed by the cleavage of the C-P bond, leading to the loss of the phosphonomethyl group (•CH₂PO₃H₂). Another probable fragmentation pathway involves the cleavage of the butanoic acid side chain. For short-chain carboxylic acids, prominent peaks corresponding to the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH) are commonly observed. libretexts.org The cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation for carboxylic acids. libretexts.org

In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected to undergo characteristic losses. Studies on similar compounds like glyphosate (B1671968) show fragmentation pathways involving the loss of the phosphonate (B1237965) group. glentham.com The fragmentation of α-aminophosphonates often shows a loss of dimethyl phosphite (B83602), resulting in the corresponding iminium ions as base peaks. nih.gov

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound could involve the initial loss of CO₂ from the carboxylate group, followed by sequential losses of the phosphonomethyl moieties. The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming its elemental composition and connectivity.

Table 1: Predicted MS/MS Fragmentation Ions for this compound

Precursor IonPredicted Fragment IonNeutral LossFragmentation Pathway
[M+H]⁺[M+H - H₂O]⁺H₂OLoss of water from a phosphonic acid group
[M+H]⁺[M+H - H₃PO₃]⁺H₃PO₃Loss of a phosphonic acid group
[M+H]⁺[M+H - C₄H₇O₂]⁺C₄H₇O₂Cleavage of the butanoic acid side chain
[M-H]⁻[M-H - CO₂]⁻CO₂Decarboxylation of the butanoic acid group
[M-H]⁻[M-H - H₂O]⁻H₂OLoss of water from a phosphonic acid group
[M-H]⁻[M-H - H₃PO₃]⁻H₃PO₃Loss of a phosphonic acid group

Electrospray ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) applications.

Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques particularly well-suited for the analysis of polar and thermally labile compounds like this compound, allowing for their ionization with minimal fragmentation. sciepub.comcreative-proteomics.com

Electrospray Ionization (ESI-MS): ESI is a widely used technique for producing gas-phase ions from thermally labile large biomolecules. sciepub.com For this compound, ESI-MS would be the preferred method due to its high sensitivity and compatibility with liquid chromatography. In positive ion mode, the molecule would readily form the protonated species [M+H]⁺. In negative ion mode, which is often more sensitive for phosphonated compounds, the deprotonated species [M-H]⁻ would be the predominant ion. glentham.com The high polarity imparted by the phosphonic acid and carboxylic acid groups makes this compound an ideal candidate for ESI.

Fast Atom Bombardment (FAB-MS): FAB is another effective technique for analyzing non-volatile and thermally unstable compounds. creative-proteomics.com In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms. creative-proteomics.com This process generates both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions. creative-proteomics.com FAB-MS has been successfully used to study the fragmentation of α-aminophosphonates, yielding prominent pseudomolecular ions. nih.gov While largely superseded by ESI for many applications, FAB can still provide valuable structural information and is particularly useful for certain classes of compounds. creative-proteomics.com

Vibrational Spectroscopy.

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.

Fourier-transform infrared (FT-IR) spectroscopy for functional group identification.

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The phosphonic acid groups will give rise to several strong and broad bands. The P=O stretching vibration is typically observed in the range of 1250-1150 cm⁻¹. The P-O-H stretching vibrations are characterized by a very broad absorption in the 3000-2500 cm⁻¹ region, often overlapping with C-H stretching bands. The P-O stretching vibrations are expected in the 1150-950 cm⁻¹ range. sciepub.com Studies on glyphosate (N-(phosphonomethyl)glycine), a structurally related compound, show characteristic bands for the phosphonic group in these regions. dss.go.th

The carboxylic acid group will also produce distinct peaks. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1760-1690 cm⁻¹. The O-H stretch of the carboxyl group is a very broad band from 3300-2500 cm⁻¹, which will likely overlap with the P-O-H and N-H stretches.

The secondary amine (N-H) stretching vibration is expected to be a weak to medium band in the 3500-3300 cm⁻¹ region. The C-N stretching vibration will likely appear in the 1250-1020 cm⁻¹ range. The C-H stretching vibrations of the methylene (B1212753) groups will be observed around 2960-2850 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3500-3300N-HStretching
3300-2500O-H (Carboxylic Acid)Stretching
3000-2500P-O-HStretching
2960-2850C-H (Methylene)Stretching
1760-1690C=O (Carboxylic Acid)Stretching
1250-1150P=O (Phosphonic Acid)Stretching
1250-1020C-NStretching
1150-950P-O (Phosphonic Acid)Stretching

Raman spectroscopy for complementary vibrational mode analysis.

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different vibrational modes, particularly those involving non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the phosphonic acid and carboxylic acid groups.

The symmetric P=O stretching vibration should give a strong Raman band in the 1200-1100 cm⁻¹ region. The C-P bond stretching is also expected to be Raman active. Aromatic ring vibrations, if present in derivatives, are typically strong in Raman spectra. acs.org For the parent compound, the C-C backbone stretching vibrations will be observable. The symmetric C=O stretching of the carboxylic acid dimer (if present in the solid state) would also be a prominent feature. The N-H stretching mode is also observable in Raman spectra. acs.org

Studies on aminophosphonic acids have utilized Raman spectroscopy to analyze their molecular structures, with bands associated with N-H stretching being identified. acs.org For glyphosate, strong Raman modes are observed related to vibrations from CH₂, O-P-O stretching, and NH₂. dtu.dk

X-ray Crystallography for Solid-State Structural Determination.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single-crystal X-ray diffraction for precise molecular geometry and intermolecular interactions.

Obtaining a suitable single crystal of this compound would allow for its precise structural determination by single-crystal X-ray diffraction. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state.

Based on crystal structures of similar aminophosphonates and bisphosphonates, it is anticipated that this compound would crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netnih.gov The crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds. These interactions would likely involve the phosphonic acid hydroxyl groups acting as both donors and acceptors, the carboxylic acid group forming dimeric structures or hydrogen bonding to phosphonate groups, and the secondary amine nitrogen participating in hydrogen bonding as well. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound (based on analogues)

ParameterPredicted Value/Information
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Key Intermolecular InteractionsHydrogen bonding (P-OH···O=P, P-OH···O=C, N-H···O=P)
Molecular ConformationTetrahedral geometry at phosphorus; flexible butanoic acid chain

Despite a comprehensive search for scientific literature, no specific experimental data could be located for the chemical compound "this compound" pertaining to Powder X-ray Diffraction (PXRD), Elemental Analysis, or Thermogravimetric Analysis (TGA).

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Therefore, the requested article cannot be generated at this time due to the lack of available scientific data for "this compound".

Mechanistic Investigations of Molecular and Cellular Interactions Non Human Research Systems

Enzyme Inhibition and Modulation Studies in Model Systems

While the phosphonate (B1237965) moiety of 4-[Bis(phosphonomethyl)amino]butanoic acid might suggest a potential for interaction with phosphonate-sensitive enzymes, the vast body of research has focused on its effects on neurotransmitter receptors. Investigations into direct enzymatic inhibition are not its primary area of study.

Scientific literature does not identify specific proteases or other phosphonate-sensitive enzymes as direct targets of this compound. The compound's mechanism of action is firmly established as a receptor antagonist.

However, its effects on receptor signaling can indirectly influence enzymatic activity. For example, studies in astrocyte cultures derived from aged mouse cerebral hemispheres investigated the role of glutamate (B1630785) receptors on the activity of glutamine synthetase (GS), an astrocyte-specific enzyme crucial for recycling glutamate. In these models, glutamate exposure increased GS activity. This effect was inhibited by a non-NMDA receptor antagonist (DNQX) but was not blocked by D-AP5, indicating the glutamate-induced increase in GS activity is mediated by non-NMDA receptors, and D-AP5 does not directly inhibit the enzyme in this context. nih.gov Other research has shown that sustained exposure of mouse astrocytes to NMDA decreases the expression and activity of glutamine synthetase; an effect that would be prevented by D-AP5's blockade of the NMDA receptor, further highlighting an indirect, rather than direct, influence on the enzyme. researchgate.net

There is no available data in the scientific literature detailing the kinetic analysis or inhibition constants (Ki) for this compound in relation to specific enzymes. All published kinetic data pertains to its interaction with the NMDA receptor, where it acts as a competitive antagonist.

The binding mechanism of this compound has been elucidated for the NMDA receptor, not for enzyme active sites. At the NMDA receptor, it competes directly with the natural agonist, glutamate, for the binding site on the GluN2 subunit. medchemexpress.comnih.gov Structural studies have shown that the phosphonate group of D-AP5 interacts with Tyr730, a residue unique to NMDA receptor GluN2 subunits, which helps explain its high specificity for this receptor over other glutamate receptors. nih.gov This is a mechanism of competitive antagonism, not transition state mimicry typically associated with enzyme inhibition.

Comparative studies have extensively contrasted the action of this compound with glutamate, the natural substrate for the NMDA receptor. mdpi.com As a competitive antagonist, D-AP5 blocks the receptor's activation by glutamate. It has also been compared with other NMDA receptor antagonists, such as the non-competitive channel blocker MK-801, to differentiate between the effects of preventing agonist binding versus blocking ion flow through the channel. frontiersin.org Comparisons with natural enzyme substrates are not a feature of the research on this compound.

Receptor Binding and Ligand-Target Interactions in Preclinical Models

The primary mechanism of action for this compound is its potent and selective interaction with the NMDA receptor.

This compound (D-AP5) is characterized by its high binding affinity and remarkable selectivity for the NMDA receptor, an ionotropic glutamate receptor. It has a dissociation constant (Kd) for the NMDA receptor of approximately 1.4 μM. medchemexpress.comglpbio.com Its action is highly specific; in vitro studies on cortical neurons demonstrated that D-AP5 reduces depolarization induced by NMDA but has no effect on the responses generated by agonists for other ionotropic glutamate receptors, such as L-Quisqualic acid or Kainic acid.

The compound does not show significant binding affinity for metabotropic glutamate receptors (mGluRs). In fact, due to its high selectivity, D-AP5 is frequently used in experimental protocols precisely to block NMDA receptor-mediated activity in order to isolate and study the function of mGluRs. frontiersin.orgnih.gov For instance, studies on long-term depression (LTD), a form of synaptic plasticity, use D-AP5 to demonstrate that one form of LTD is NMDA receptor-dependent, while another is dependent on mGluR activation and persists even in the presence of D-AP5. nih.gov Similarly, research on long-term potentiation (LTP) has shown that the process can be impaired by both D-AP5 and an mGluR5 inhibitor, indicating that both receptor types are necessary for the phenomenon, but it does not suggest that D-AP5 acts on mGluRs. frontiersin.org

The table below summarizes the receptor interaction profile for this compound based on available preclinical data.

Receptor TargetInteraction TypeBinding Affinity (Kd)Effect
NMDA Receptor Competitive Antagonist~1.4 μMBlocks glutamate binding, inhibits ion channel opening.
AMPA/Kainate Receptors No significant interactionNot reportedNo effect on agonist-induced depolarization.
Metabotropic Glutamate Receptors (mGluRs) No significant interactionNot reportedNo direct agonist or antagonist activity.

Allosteric modulation and orthosteric binding site analysis.

Phosphonobutanoic acid derivatives have been instrumental in analyzing the binding sites of certain receptors, particularly the metabotropic glutamate receptor (mGluR) family. L-2-amino-4-phosphonobutanoic acid (L-AP4), a well-studied analogue, acts as a selective agonist at group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8), indicating that it binds directly to the orthosteric site—the same site as the endogenous ligand, L-glutamate. nih.govsigmaaldrich.com

The interaction at this orthosteric site can be competitively antagonized. For instance, 2-amino-2-methyl-4-phosphonobutanoic acid (MAP4) has been identified as the first competitive antagonist for the mGluR4a receptor. nih.gov In studies using baby hamster kidney (BHK) cells expressing the mGluR4a receptor, MAP4 demonstrated no agonist activity on its own. Instead, it competitively inhibited the effects of L-AP4, signifying that both compounds vie for the same orthosteric binding site. nih.gov

Furthermore, the activity of orthosteric ligands like L-AP4 can be influenced by allosteric modulators, which bind to a different site on the receptor. nih.gov Positive allosteric modulators (PAMs) such as SIB-1893 and MPEP have been shown to enhance the potency and efficacy of L-AP4 at the human mGluR4. nih.gov This potentiation is dependent on the activation of the receptor by an orthosteric agonist, as the effects can be blocked by a competitive antagonist. nih.gov This demonstrates a cooperative relationship between the orthosteric and allosteric sites, where the binding of a modulator at the allosteric site can fine-tune the receptor's response to an agonist at the primary binding site.

In vitro membrane receptor binding assays.

Radioligand binding assays are a crucial tool for quantifying the interaction between a compound and its receptor target. The binding characteristics of L-AP4 at the mGluR4a subtype have been extensively studied using [3H]-L-AP4 in membranes prepared from baby hamster kidney (BHK) cells engineered to express the receptor. nih.gov

These assays revealed high-affinity binding with specific characteristics. The binding was saturable and dependent on experimental conditions, being enhanced by chloride ions but not by divalent cations like Mg²⁺ or Ca²⁺. nih.gov A strong correlation was found between the binding affinities of various compounds and their functional potencies in inhibiting cyclic AMP formation, confirming that the binding site identified is functionally relevant. nih.gov Another analogue, 2-amino-2-methyl-4-phosphonobutanoic acid (MAP4), was shown to act as a competitive antagonist at this receptor with a determined inhibition constant (Ki). nih.gov

The binding parameters for these analogues at the mGluR4a receptor are summarized in the table below.

CompoundReceptorCell LineAssay TypeBinding ParameterValue
L-AP4 mGluR4aBHKSaturation BindingK_D441 nM
B_max3.0 ± 0.5 pmol/mg protein
MAP4 mGluR4aBHKCompetitive BindingK_i190 µM

Table 1: In Vitro Binding Data for Phosphonobutanoic Acid Analogues at the mGluR4a Receptor. K_D (dissociation constant) represents the affinity of the ligand for the receptor. B_max (maximum binding density) indicates the total concentration of receptor sites. K_i (inhibition constant) reflects the potency of a compound to inhibit the binding of another ligand. nih.govnih.gov

The rank order of affinity for displacing [3H]-L-AP4 from the mGluR4a binding site was determined as: L-AP4 = L-serine-O-phosphate > glutamate > (2S,1'S,2'S)-2-(carboxycyclopropyl)-glycine. nih.gov

Cellular Pathway Perturbation Studies in Cultured Cells and Animal Models.

Certain phosphonate analogues of amino acids are potent inhibitors of key enzymes in metabolic pathways, particularly in plants and microorganisms. researchgate.netnih.gov A prominent example is phosphinothricin (B1261767) (also known as glufosinate), the hydroxymethyl-phosphinyl analogue of butanoic acid. Phosphinothricin acts as an irreversible inhibitor of glutamine synthetase, a critical enzyme in nitrogen assimilation and amino acid biosynthesis. nih.gov

Inhibition of glutamine synthetase in C3 and C4 plants leads to a rapid accumulation of ammonia (B1221849) and a depletion of key amino acids downstream of the block. nih.gov Studies on mustard leaves treated with phosphinothricin showed a significant decrease in the cellular concentrations of glutamine, glutamate, aspartate, asparagine, serine, and glycine (B1666218). nih.gov This disruption of amino acid metabolism ultimately inhibits photorespiration and photosynthesis. nih.gov Similarly, in cyanobacteria such as Anacystis nidulans, phosphinothricin's inhibition of glutamine synthetase results in the excretion of ammonia into the medium. researchgate.net These findings highlight that phosphonate analogues can profoundly perturb amino acid biosynthesis by targeting essential enzymes. nih.gov

Phosphorus-containing compounds can modulate fundamental cellular processes like differentiation and proliferation in various non-human biological systems. In filamentous cyanobacteria, for example, cellular differentiation is a highly regulated process essential for survival and symbiotic relationships. nih.govresearchgate.net These organisms can differentiate into specialized cell types, such as motile hormogonia and nitrogen-fixing heterocysts. This differentiation is controlled by complex signaling pathways that can be influenced by environmental cues, including nutrient availability. nih.govresearchgate.net The underlying physiology of this differentiation involves metabolic signals that can be mimicked or altered by exogenous compounds. researchgate.net

In different experimental contexts, phosphonate-containing macromolecules have been observed to influence cell proliferation. For instance, specific phosphonate-capped dendrimers have been shown to stimulate the selective multiplication of natural killer (NK) cells in cultures of human peripheral blood mononuclear cells. researchgate.net While this study uses human cells, it investigates a fundamental cellular response—proliferation—in an in vitro setting, demonstrating the capacity of phosphonate moieties to interact with cell surface components and trigger mitogenic signaling pathways. Moreover, inorganic phosphate (B84403) itself is recognized as a signaling molecule that can modulate the proliferation of various cell lines, including HEK 293 and HeLa cells, often through the activation of key signaling pathways. mdpi.com

The ability of a compound to exert a biological effect is often predicated on its ability to interact with and cross cellular membranes. Phosphonates, as phosphate mimics, possess a charged phosphonate group that influences their interaction with the lipid bilayer. nih.gov The design of phosphonate prodrugs, which temporarily mask the negative charges to facilitate passive diffusion across cell membranes, underscores the inherent challenge these charged molecules face in traversing the hydrophobic core of the lipid bilayer. nih.gov

Studies using model membrane systems, such as Langmuir monolayers, have provided insights into how related lipid-like molecules, alkylphosphocholines, interact with major membrane components. nih.gov These investigations reveal that the nature of the interaction—whether attractive or repulsive—depends on the specific structure of the alkylphosphocholine and the composition of the model membrane (e.g., presence of cholesterol or specific phospholipids). nih.gov Such biophysical studies suggest that phosphonate-containing compounds can modulate the properties of lipid bilayers, which may in turn affect the function of membrane-embedded proteins. rsc.org The interaction is often driven by a combination of hydrophobic forces with the lipid tails and electrostatic or hydrogen-bonding interactions involving the polar head groups of both the compound and the membrane lipids. mdpi.com

Biophysical Characterization of Molecular Interactions.

Understanding the interaction between a ligand and its target receptor at the molecular level requires a suite of biophysical techniques. For phosphonobutanoic acid analogues, methods such as radioligand binding assays and molecular modeling have been particularly informative.

Binding assays, as detailed in section 4.2.3, provide quantitative data on the affinity (K_D) and inhibition constants (K_i) of these ligands for their receptors. nih.govnih.gov These parameters are fundamental biophysical descriptors of the strength of the molecular interaction. For example, the determination that L-AP4 binds to the mGluR4a receptor with a K_D of 441 nM provides a precise measure of its binding energy under specific experimental conditions. nih.gov

Molecular modeling has been employed to investigate the three-dimensional structure of these ligands and how their conformation relates to biological activity. Studies on constrained analogues of 2-amino-4-phosphonobutanoic acid (AP4) have been used to deduce the bioactive conformation required for binding to different synaptic pathways in the rat hippocampus. nih.gov By comparing the activity of rigid cyclopropyl (B3062369) analogues, researchers have postulated that the bioactive conformation of AP4 is an extended one. nih.gov This work highlighted the importance of specific dihedral angles, such as the αC-βC-γC-P angle, in orienting the key functional groups for optimal interaction with the receptor's binding pocket. Such computational approaches are crucial for a deeper biophysical understanding and for guiding the design of new, more selective compounds. nih.gov

Isothermal Titration Calorimetry (ITC) for thermodynamic parameters of binding.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a biomolecular interaction. nih.govnih.gov This method allows for the determination of the key thermodynamic parameters of a binding event, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. harvard.eduwikipedia.org

The experiment involves the incremental titration of one binding partner (the ligand, which would be this compound in this context) into a sample cell containing the other binding partner (e.g., a target receptor or enzyme), all while maintaining a constant temperature. wikipedia.orgyoutube.com As the ligand binds to its target, heat is either released (exothermic reaction) or absorbed (endothermic reaction). youtube.com The ITC instrument measures these minute heat changes with high sensitivity. youtube.com

By analyzing the resulting data, a binding isotherm is generated, which can be fitted to a binding model to extract the thermodynamic parameters. wikipedia.org The enthalpy change (ΔH) is measured directly, and the binding affinity (Ka) and stoichiometry (n) are determined from the shape of the binding curve. harvard.edu From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation:

ΔG = -RTlnKa = ΔH - TΔS

where R is the gas constant and T is the absolute temperature. harvard.edu This comprehensive thermodynamic profile provides deep insights into the forces driving the binding interaction.

While no specific ITC data for this compound is available, a hypothetical experiment would yield data that could be presented as follows:

Table 1: Hypothetical Thermodynamic Parameters for the Binding of a Ligand to its Target as Determined by ITC This table is for illustrative purposes only and does not represent actual data for this compound.

Parameter Value Unit
Stoichiometry (n) 1.1
Association Constant (Ka) 2.5 x 106 M-1
Dissociation Constant (Kd) 400 nM
Enthalpy Change (ΔH) -15.2 kcal/mol
Entropy Change (ΔS) -20.5 cal/mol·K

Surface Plasmon Resonance (SPR) for real-time binding kinetics.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that enables the real-time monitoring of biomolecular interactions. nih.govyoutube.com It is widely used to determine the kinetics of a binding event, specifically the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). youtube.com From these rate constants, the equilibrium dissociation constant (Kd), which is a measure of binding affinity, can be calculated (Kd = kd/ka). nih.gov

In an SPR experiment, one of the interacting molecules (the ligand, e.g., a target receptor) is immobilized on a sensor chip with a thin metal film, typically gold. youtube.comyoutube.com A solution containing the other molecule (the analyte, which would be this compound) is then flowed over the sensor surface. youtube.com The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. youtube.comwikipedia.org This change is recorded in real-time and is proportional to the mass of analyte bound to the surface. youtube.com

The resulting sensorgram plots the response units against time, showing the association phase as the analyte binds and the dissociation phase as the analyte is washed off the surface. youtube.com By fitting these curves to kinetic models, the rate constants can be determined. nih.gov

Although specific SPR studies for this compound have not been identified in the literature, a typical SPR analysis would provide the kinetic data as shown in the hypothetical table below.

Table 2: Hypothetical Kinetic Parameters for the Binding of a Ligand to its Target as Determined by SPR This table is for illustrative purposes only and does not represent actual data for this compound.

Parameter Value Unit
Association Rate (kon) 1.2 x 105 M-1s-1
Dissociation Rate (koff) 4.8 x 10-4 s-1

Structure Activity Relationship Sar and Structural Modification Studies for Mechanistic Insight

Design principles for structural analogues of 4-[Bis(phosphonomethyl)amino]butanoic acid.

The design of structural analogues of this compound is guided by several key principles aimed at probing and optimizing its interaction with biological targets. A primary strategy involves the synthesis of compounds that systematically alter the steric, electronic, and conformational properties of the parent molecule. The core scaffold of this compound presents multiple avenues for modification, including the butanoic acid chain, the phosphonomethyl groups, and the central nitrogen atom.

Key design considerations often include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar physical or chemical properties to investigate the importance of those groups for biological activity. For instance, the carboxylic acid moiety might be replaced with a tetrazole ring, or the phosphonate (B1237965) groups with phosphinate or sulfonate groups.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into specific conformations. This helps to identify the bioactive conformation, the specific three-dimensional shape the molecule adopts when it binds to its target.

Homologation: Systematically increasing or decreasing the length of the butanoic acid chain to determine the optimal distance between the key pharmacophoric elements – the amino, carboxyl, and phosphonate groups.

Introduction of Chiral Centers: The synthesis of stereoisomers to investigate the stereochemical requirements of the binding site. Biological targets are often chiral, leading to significant differences in activity between enantiomers.

These design principles are systematically applied to generate libraries of analogues, which are then subjected to biological evaluation to build a comprehensive understanding of the SAR.

Systematics of modifying the butanoic acid chain.

The butanoic acid chain in this compound acts as a flexible linker connecting the key binding moieties. Its length and flexibility are critical determinants of biological activity. Systematic modification of this chain has been a key area of investigation in SAR studies.

Studies on related competitive NMDA receptor antagonists have shown that the length of the alkyl chain connecting acidic groups significantly influences receptor subtype selectivity. For instance, longer chain antagonists often exhibit greater selectivity for specific NR2 subunits of the NMDA receptor. nih.gov This principle is directly applicable to the butanoic acid chain of this compound analogues.

Modification of Butanoic Acid ChainRationaleExpected Impact on Activity
Chain Extension (e.g., pentanoic, hexanoic acid) To probe the optimal distance between the amino/bis(phosphonomethyl) and carboxyl groups for target binding.May increase or decrease affinity and/or selectivity depending on the topology of the binding site.
Chain Contraction (e.g., propanoic, acetic acid) To investigate the minimum required distance between the key functional groups.Likely to decrease activity if the optimal distance is not met.
Introduction of Rigidity (e.g., incorporation of double bonds, cyclic structures) To restrict the conformational flexibility and identify the bioactive conformation.Can lead to more potent and selective compounds if the locked conformation matches the binding site preference.
Substitution on the Chain (e.g., alkyl, hydroxyl groups) To explore steric and electronic effects within the binding pocket.Can influence binding affinity and selectivity by creating new interactions or causing steric hindrance.

These modifications allow for a detailed mapping of the spatial requirements of the target's binding site.

Variation of the phosphonomethyl groups (e.g., mono-, bis-phosphonates, phosphinates).

The two phosphonomethyl groups are crucial for the biological activity of this compound, likely through their ability to chelate metal ions and form strong interactions with positively charged residues in the binding pocket of target proteins. The number and nature of these acidic groups are key variables in SAR studies.

Mono- vs. Bis-phosphonates: The presence of two phosphonate groups is a defining feature of the parent compound. The synthesis and evaluation of mono-phosphonomethyl analogues are essential to quantify the contribution of the second phosphonate group to binding affinity. It is generally expected that the bis-phosphonate structure provides a more potent interaction due to a stronger chelation effect and a greater number of potential hydrogen bond interactions.

Phosphinates: The replacement of a phosphonate group (-PO(OH)₂) with a phosphinate group (-PO(OH)R) offers a way to probe the electronic and steric requirements of the binding site. Phosphinates are less acidic than phosphonates and the 'R' group can be varied to introduce different steric and lipophilic properties. This can lead to altered binding affinities and selectivities.

Phosphonate Group VariationStructural ChangeRationale
Mono-phosphonate Removal of one phosphonomethyl group.To assess the importance of the bis-phosphonate motif.
Phosphinate Replacement of a P-OH with a P-R bond.To modulate acidity and introduce steric bulk.
Phosphonamidates Replacement of a P-OH with a P-N bond.To alter hydrogen bonding capacity and charge distribution.

These variations provide valuable insights into the specific interactions of the phosphorus-containing moieties with the biological target.

Impact of chiral centers on biological activity and target selectivity.

The introduction of chiral centers into the structure of this compound analogues is a critical step in understanding the stereochemical requirements of their biological targets. Since most biological macromolecules, such as receptors and enzymes, are chiral, they often exhibit stereoselective binding, meaning that one enantiomer of a chiral drug may have significantly higher affinity and/or a different pharmacological profile than the other.

For analogues of 2-amino-4-phosphonobutanoic acid (AP4), a related glutamate (B1630785) receptor ligand, it has been demonstrated that stereochemistry plays a crucial role in their activity at different neuronal pathways. nih.gov This highlights the importance of synthesizing and testing individual enantiomers of chiral this compound analogues.

A chiral center can be introduced at various positions, for example, on the butanoic acid chain. The synthesis of (R)- and (S)- enantiomers and the subsequent comparison of their biological activities can provide valuable information about the three-dimensional arrangement of the binding pocket. A significant difference in activity between enantiomers, known as a high eudismic ratio, is a strong indicator of a specific interaction with a chiral binding site.

Role of linker chemistry in modulating interactions.

In the context of this compound, the "linker" is the butanoic acid chain that connects the nitrogen atom (and its phosphonomethyl substituents) to the carboxylic acid group. As discussed in section 5.2, the chemistry of this linker is pivotal in modulating the interactions of the molecule with its target.

The length, rigidity, and substitution pattern of the butanoic acid linker dictate the spatial orientation of the key pharmacophoric groups. An optimal linker will position the amino, bis(phosphonomethyl), and carboxyl groups in a way that maximizes their interactions with the complementary residues in the binding site.

For example, studies on NMDA receptor antagonists have shown that the distance between acidic groups, dictated by the linker, is a critical factor for subtype selectivity. nih.gov A longer linker may allow the molecule to span a larger binding site or interact with distinct subpockets, leading to enhanced affinity or a different selectivity profile compared to a shorter linker. The introduction of conformational constraints, such as a double bond or a cyclic element within the linker, can pre-organize the molecule into a more favorable conformation for binding, thus increasing potency.

Quantitative Structure-Activity Relationship (QSAR) modeling for predictive understanding.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its analogues, QSAR studies can provide predictive models that aid in the design of new compounds with improved properties.

The process of QSAR modeling typically involves:

Data Set Preparation: A series of analogues with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For NMDA receptor antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models. These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new, more potent analogues of this compound.

Computational Chemistry and Molecular Modeling of 4 Bis Phosphonomethyl Amino Butanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 4-[Bis(phosphonomethyl)amino]butanoic acid. DFT methods offer a robust framework for studying the electronic structure and energetics of molecules with a favorable balance between computational cost and accuracy.

Conformational analysis and energetic landscapes.

The flexibility of this compound, arising from its rotatable bonds, gives rise to a multitude of possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable of these structures, which correspond to minima on the potential energy surface. By systematically rotating the bonds and calculating the corresponding energy, an energetic landscape can be mapped out. This landscape reveals the low-energy conformations that the molecule is most likely to adopt under physiological conditions. The identification of these preferred geometries is crucial, as the biological activity of a molecule is often dictated by a specific conformation that allows for optimal interaction with its biological target. For analogous compounds, molecular modeling has been used to determine the bioactive conformation by comparing the spatial arrangement of functional groups in different analogues. nih.gov

Electronic structure analysis (e.g., frontier molecular orbitals, charge distribution).

The electronic structure of a molecule governs its reactivity and intermolecular interactions. DFT calculations provide a detailed picture of the electron distribution within this compound. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface and atomic charges reveals the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged). This information is vital for understanding and predicting how the molecule will interact with other molecules, including biological receptors, through electrostatic interactions such as hydrogen bonds. For instance, in a similar molecule, glyphosine (B166191) (N,N-Bis(phosphonomethyl)glycine), the established energy from HOMO and LUMO analysis showed that charge transfer occurs within the fragment. researchgate.net

Spectroscopic property prediction and validation (e.g., NMR chemical shifts, vibrational frequencies).

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model.

Predicted Spectroscopic Data for this compound Analogs

Spectroscopic PropertyPredicted Value RangeMethod
1H NMR Chemical ShiftsVaries based on proton environmentB3LYP/def2-TZVPD
13C NMR Chemical ShiftsVaries based on carbon environmentB3LYP/def2-TZVPD
Vibrational Frequencies (IR/Raman)Corresponds to specific bond vibrationsB3LYP/6-31G(d,p)

Note: The specific values are highly dependent on the computational method and basis set used.

For example, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both protons (¹H) and carbon-13 (¹³C) can aid in the assignment of experimental NMR spectra. nih.gov Similarly, the prediction of vibrational frequencies, which correspond to the stretching and bending of chemical bonds, can be used to interpret infrared (IR) and Raman spectra. researchgate.net The agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. mdpi.com This method is crucial for understanding the potential biological targets of this compound and the molecular basis of its activity.

Prediction of binding modes and interaction residues.

Molecular docking simulations can place this compound into the binding site of a target protein in various possible orientations and conformations. The resulting "poses" are then evaluated based on their energetic favorability. These simulations can identify the most likely binding mode of the ligand and pinpoint the specific amino acid residues within the protein's binding site that interact with it. These interactions can include hydrogen bonds, electrostatic interactions, and van der Waals forces. Understanding these key interactions is fundamental for explaining the ligand's affinity and selectivity for a particular target.

Scoring functions and binding affinity estimation.

A critical component of molecular docking is the use of scoring functions to rank the different binding poses. nih.gov These functions are mathematical models that estimate the binding free energy of the ligand-protein complex. A lower score generally indicates a more favorable binding interaction and a higher predicted binding affinity. While these estimations are not always perfectly accurate, they provide a valuable relative ranking of different ligands or binding modes. The binding affinity is a measure of the strength of the interaction between the ligand and its target, and it is a key determinant of the ligand's biological potency. By correlating docking scores with experimentally determined binding affinities for a series of related compounds, more predictive models can be developed. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of the conformational changes and interactions of molecules over time. tandfonline.com These simulations are instrumental in understanding how a ligand like this compound might behave in a biological system, particularly in its interaction with macromolecular targets.

The structural resemblance of this compound to GABA suggests that it may interact with GABA receptors. MD simulations of GABA and its analogs with GABA receptors have revealed key dynamic interactions crucial for binding and receptor activation. For instance, simulations have shown that the amine group of GABA can form cation-π interactions with tyrosine residues and hydrogen bonds with several other residues within the receptor's binding pocket. researchgate.net Specifically, interactions with arginine, glutamine, and serine residues have been identified as critical for the stable binding of GABAergic compounds. researchgate.nettandfonline.com

In the context of this compound, MD simulations would be invaluable for predicting its binding mode. The phosphonate (B1237965) groups, being analogs of phosphates, are expected to form strong hydrogen bonds and electrostatic interactions with positively charged residues like arginine and lysine (B10760008) in a binding pocket. frontiersin.org The butanoic acid backbone would likely engage in hydrophobic and van der Waals interactions.

A hypothetical MD simulation could track the stability of these interactions over nanoseconds, providing insights into the residence time of the compound in the binding site and the key residues responsible for its affinity. The following table illustrates the types of interactions that could be analyzed in such a simulation.

Interaction TypePotential Interacting ResiduesStrength of Interaction
Hydrogen BondingArginine, Lysine, Serine, ThreonineStrong
Electrostatic (Ionic)Arginine, LysineStrong
Cation-πTyrosine, PhenylalanineModerate
Van der WaalsLeucine, Valine, IsoleucineWeak

The binding of a ligand to a protein often induces conformational changes in both the ligand and the protein, a concept known as "induced fit." MD simulations can capture these dynamic changes. For GABA receptors, the binding of an agonist is known to trigger a conformational cascade that leads to the opening of the ion channel. researchgate.net Simulations of GABA and its analogs have helped to elucidate the correlated motions of protein domains upon ligand binding. tandfonline.com

For this compound, a key area of investigation would be the conformational flexibility of its butanoic acid chain and the orientation of the bisphosphonate groups upon binding to a target. Molecular modeling studies on constrained analogs of aminophosphonic acids have shown that the relative orientation of the functional groups is critical for biological activity. nih.gov MD simulations could reveal the preferred bound conformation of this compound, which is crucial for understanding its structure-activity relationship.

The following table outlines potential conformational parameters that would be monitored in an MD simulation to assess changes upon binding.

ParameterDescriptionExpected Change Upon Binding
Dihedral AnglesTorsion angles along the butanoic acid backboneRotation to an energetically favorable bound conformation
Root Mean Square Deviation (RMSD)Measure of the average distance between the atoms of superimposed ligand conformationsStabilization to a lower, more constant value
Radius of GyrationA measure of the compactness of the moleculePotential decrease, indicating a more compact conformation
Protein Domain MovementsChanges in the relative orientation of protein domainsSignificant shifts indicating receptor activation or inhibition

Fragment-Based Drug Design (FBDD) principles applied to the scaffold (in a research context).

Fragment-based drug design (FBDD) is a strategy in drug discovery where small chemical fragments are identified and then grown or linked together to produce a lead compound with higher affinity. nih.gov The scaffold of this compound can be deconstructed into key fragments for such an approach.

The primary fragments of this molecule would be the aminobutanoic acid moiety and the bisphosphonate group. In a research context, these fragments could be screened against a target protein to identify initial, low-affinity binders. For example, a library of phosphonate-containing fragments could be screened to find those that bind effectively in the target's active site. youtube.com Once a phosphonate fragment is identified, it can be elaborated by adding the aminobutanoic acid tail or other chemical linkers to improve potency and selectivity.

The table below illustrates a hypothetical FBDD workflow for the this compound scaffold.

FBDD StageDescriptionExample Application
Fragment Library Design Creation of a library of small, low molecular weight compounds.A library containing various aminocarboxylic acids and phosphonate derivatives.
Fragment Screening Biophysical techniques (e.g., NMR, X-ray crystallography) are used to identify fragments that bind to the target.Screening the library against a target enzyme to identify a phosphonate fragment that binds in the active site.
Fragment-to-Lead Evolution The identified fragment hits are optimized by either growing, linking, or merging fragments.The identified phosphonate fragment is chemically linked to an aminobutanoic acid moiety to increase affinity and specificity.

Virtual Screening and Library Design of this compound derivatives.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. A virtual library of derivatives of this compound could be designed and screened against a variety of targets.

The design of such a library would involve systematically modifying the core scaffold. For instance, the length of the carboxylic acid chain could be varied, substituents could be added to the backbone, or the phosphonate groups could be replaced with other acidic moieties. These modifications would aim to explore the chemical space around the parent molecule to identify derivatives with improved properties.

Once the virtual library is created, it can be screened using molecular docking simulations. nih.gov This involves predicting the preferred orientation of each molecule in the binding site of a target and estimating its binding affinity. The results of the virtual screen would provide a ranked list of compounds, with the top-ranking molecules being prioritized for synthesis and experimental testing. Studies have successfully used virtual screening to identify novel inhibitors for targets like metabotropic glutamate (B1630785) receptors, which are also targets for amino acid-like compounds. nih.gov

The following table provides an example of a virtual library design strategy for this compound derivatives.

Scaffold Modification PointType of ModificationRationale
Butanoic Acid ChainVarying the length (e.g., propanoic, pentanoic)To optimize interactions with the binding pocket.
Amino GroupN-alkylation or N-acylationTo explore additional binding interactions and modify physicochemical properties.
Phosphonomethyl GroupsReplacement with other acidic groups (e.g., carboxylates, sulfonates)To modulate the strength of electrostatic interactions and improve cell permeability.
Butanoic Acid BackboneIntroduction of substituents (e.g., methyl, hydroxyl)To introduce chirality and explore specific hydrophobic interactions.

Coordination Chemistry and Inorganic Material Science Applications Research Focus

Metal Chelation Properties of 4-[Bis(phosphonomethyl)amino]butanoic Acid

The presence of both hard (carboxylate and phosphonate (B1237965) oxygen) and borderline (amino nitrogen) donor atoms allows this compound to act as an effective chelating agent for a wide range of metal ions. The aminobis(phosphonate) functionality is particularly adept at coordinating with highly charged metal cations.

Research has demonstrated the strong affinity of this compound for tetravalent metal ions such as zirconium(IV). In the formation of layered zirconium phosphonates, the phosphonic acid groups of the ligand coordinate directly to the zirconium atoms. rsc.org Specifically, in a zirconium diphosphonate fluoride (B91410) compound, both phosphonic groups from a single ligand molecule were found to bond to zirconium atoms located on the same side of the inorganic layer. rsc.org This multidentate coordination leads to the formation of robust, extended inorganic networks pillared by the organic moieties.

While specific studies detailing the interaction of this compound with divalent cadmium are not extensively documented in the reviewed literature, the general class of aminophosphonates is well-known for its ability to form stable complexes with divalent metal ions like Co²⁺, Ni²⁺, and Zn²⁺. researchgate.netucj.org.ua This chelating tendency suggests a strong potential for this compound to coordinate with cadmium(II) through its phosphonate, carboxylate, and amino groups, forming stable chelate rings.

The stability of metal complexes is quantified by their stability constants (log β). While specific stability constants for this compound complexes with zirconium or cadmium have not been reported in the surveyed literature, data from analogous aminophosphonate compounds can provide insight into the expected stability. For instance, studies on bis(phosphonomethyl)aminosuccinic acid with various 3d-metal ions show the formation of highly stable, variously protonated complexes. researchgate.netucj.org.ua The complexation process for these related compounds is most effective in pH ranges above 4. researchgate.netucj.org.ua The high stability of these related structures underscores the strong binding affinity inherent to the aminobis(phosphonate) functional group.

To illustrate the typical stability of complexes formed with similar ligands, the following table presents stability constants for complexes of bis(phosphonomethyl)aminosuccinic acid (H₆BPMAS) with divalent metals.

Complex SpeciesCo(II) log βNi(II) log βZn(II) log β
[M(H₂BPMAS)]²⁻11.2312.1112.72
[M(HBPMAS)]³⁻15.6316.7117.52
[M(BPMAS)]⁴⁻20.3321.0122.02
This interactive table is based on data for the structurally related ligand Bis(phosphonomethyl)aminosuccinic acid. researchgate.net

Formation of Coordination Polymers and Layered Metal Phosphonates

The ability of the phosphonate groups to bridge multiple metal centers makes this compound an excellent building block for creating higher-dimensional structures such as coordination polymers and layered metal phosphonates. rsc.orgresearcher.lifeias.ac.in These materials are of significant interest due to their tunable properties and potential applications in areas like ion exchange, catalysis, and intercalation chemistry. nih.govresearchgate.net

A notable example is the synthesis of a new layered zirconium diphosphonate fluoride, with the formula ZrHF(O₃PCH₂)₂NHC₃H₆CO₂. rsc.org This compound was prepared through the reaction of zirconyl chloride with this compound in the presence of hydrofluoric acid. rsc.org Its structure was determined from X-ray powder diffraction data, revealing a crystalline material with a well-defined layered arrangement. rsc.org

The structural parameters for this layered zirconium phosphonate are detailed in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.9640(3) Å
b8.9900(4) Å
c10.7924(4) Å
β101.854(4)°
Z4
Data from the structural analysis of ZrHF(O₃PCH₂)₂NHC₃H₆CO₂. rsc.org

In this structure, the inorganic layers are composed of zirconium atoms bridged by the phosphonate groups, while the butanoic acid chains project into the interlayer space. rsc.org

Layered metal phosphonates are widely recognized for their capacity to function as ion-exchange materials. nih.govresearchgate.net The interlayer space can host guest molecules and ions, and the composition of these materials can be tailored to achieve selective separation of ions. nih.gov

Preliminary studies on the layered zirconium phosphonate of this compound have demonstrated its potential for intercalation. rsc.org The material has shown the ability to intercalate small molecules such as ammonia (B1221849) and short-chain alkylamines. rsc.org Furthermore, thermal treatment of the as-synthesized material at 240 °C leads to the loss of one mole of HF per mole of zirconium. This suggests a structural transformation where the carboxylate groups may then coordinate to zirconium atoms in adjacent layers, further modifying the material's properties. rsc.org

Proton Conduction Mechanisms in Coordination Polymers involving related phosphonates.

Coordination polymers (CPs) constructed from phosphonate ligands are a significant area of research for the development of proton-conducting materials, which are crucial for technologies such as proton exchange membrane fuel cells (PEMFCs). The phosphonate groups, along with incorporated water molecules, can form extensive hydrogen-bonding networks that facilitate proton transport. Although specific studies on coordination polymers derived from this compound are not available, research on analogous molecules provides insight into the likely mechanisms.

Two primary mechanisms for proton conduction in such materials are the Grotthuss mechanism (proton hopping) and the vehicle mechanism (diffusion of protonated species like H₃O⁺). In phosphonate-based CPs, both mechanisms can be operative. The phosphonate groups (—PO₃H₂) are excellent proton donors and acceptors, and when linked by metal ions into a polymeric framework, they can create pathways for proton hopping.

For instance, a study on a phosphonato-sulfonate-based coordination polymer demonstrated two distinct proton conduction pathways. rsc.org One mechanism is water-mediated conductance on the crystal surface, which involves the mass transport of protons. rsc.org The second is an intrinsic conduction through the crystal's interior via a proton 'hopping' mechanism, which is facilitated by channels within the crystal structure. rsc.org This intrinsic conduction is often anisotropic, meaning it is more efficient along specific crystallographic axes. rsc.org In this specific coordination polymer, sulfonate groups and non-coordinating water molecules were identified as key mediators of proton conduction. rsc.org

Given its structure, this compound could form similar proton-conducting pathways in coordination polymers. The two phosphonate groups are capable of forming extensive hydrogen-bond networks, and the carboxylic acid group could also participate in these networks. The butanoic acid chain provides flexibility to the ligand, which could influence the dimensionality and topology of the resulting coordination polymer, and in turn, its proton conductivity. The presence of the tertiary amine could also play a role in the hydrogen-bonding network, potentially influencing the proton conduction properties.

The table below summarizes key findings from a study on a related phosphonato-sulfonate coordination polymer, which can serve as a model for understanding the potential proton conduction properties of materials based on this compound.

PropertyFindingReference
Conduction Mechanisms - Water-mediated mass transport on the crystal surface.- Intrinsic proton 'hopping' through the crystal interior. rsc.org
Activation Energy (Surface) 0.54 eV rsc.org
Activation Energy (Interior) 0.31 eV rsc.org
Conductivity Anisotropy Conduction is dependent on the crystal orientation. rsc.org
Mediating Groups Sulfonate groups and non-coordinating water molecules. rsc.org

Potential applications in research for selective ion capture or catalysis in model systems.

The multiple coordinating sites in this compound make it a promising ligand for applications in selective ion capture and catalysis. The combination of a 'hard' carboxylate donor and 'hard' phosphonate donors, along with the nitrogen atom, allows for the chelation of a wide range of metal ions.

Selective Ion Capture:

Aminophosphonates are well-known for their strong affinity for various metal ions, including lanthanides, actinides, and heavy metals. This makes them suitable for use as sequestering agents in applications such as wastewater treatment, hydrometallurgy, and medical imaging. The compound N,N-bis(phosphonomethyl)glycine (glyphosine), which is structurally similar to this compound but with an acetic acid backbone instead of butanoic acid, has been shown to form stable complexes with a variety of metal ions. chemimpex.com The coordination versatility of glyphosine (B166191), which can act as a unidentate, bidentate, or tridentate ligand and form polymeric structures, highlights the potential of N,N-bis(phosphonomethyl)aminocarboxylic acids in forming robust materials for ion capture. nih.gov

Catalysis:

In the field of catalysis, aminophosphonate ligands have been employed in various transition metal-catalyzed reactions. The phosphonate groups can coordinate to metal centers, influencing their electronic properties and reactivity. While specific catalytic applications of this compound have not been reported, related aminophosphine (B1255530) ligands are used in asymmetric hydrogenation reactions, which are important in the synthesis of pharmaceuticals and fine chemicals.

Furthermore, metal complexes of aminophosphonates could themselves act as catalysts. For example, they could be immobilized on a solid support to create heterogeneous catalysts that are easily separable from the reaction mixture. The bifunctional nature of this compound, with both acidic phosphonate groups and a basic amino group, could also enable it to participate in acid-base catalysis.

The table below provides a summary of the potential applications of this compound based on the properties of related compounds.

Application AreaPotential Role of this compoundRationale based on Related Compounds
Selective Ion Capture As a chelating agent for the removal of heavy metals, lanthanides, or actinides from aqueous solutions.Aminophosphonates like glyphosine show strong and versatile coordination with a wide range of metal ions. chemimpex.comnih.gov
Catalysis As a ligand to modify the activity and selectivity of metal catalysts, or as a component of a metal-organic framework (MOF) catalyst.Aminophosphine ligands are used in asymmetric catalysis. The bifunctional acid-base nature could be exploited in catalysis.
Material Science As a building block for functional coordination polymers with applications in gas storage, separation, or sensing.The multi-dentate nature of the ligand is suitable for forming extended network structures.

Analytical Method Development for Research Quantitation and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of aminophosphonates like 4-[Bis(phosphonomethyl)amino]butanoic acid. The choice of technique depends on the required sensitivity, the complexity of the sample matrix, and the specific research question. wiley.com

High-Performance Liquid Chromatography (HPLC) with various detection methods (UV-Vis, fluorescence, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile, polar compounds. However, the inherent properties of this compound present challenges, such as poor retention on traditional reversed-phase (e.g., C18) columns and the lack of a strong native chromophore for UV-Vis detection. mdpi.comcdc.gov

UV-Vis Detection: Direct UV-Vis detection is generally not feasible due to the absence of a significant chromophore in the molecule's structure. Therefore, indirect methods or pre-column derivatization are necessary. One approach involves forming a complex with a metal ion, such as iron (III), which can then be detected by UV-Vis spectrophotometry. nih.gov Another strategy is to derivatize the primary or secondary amine group with a UV-absorbing tag. researchgate.net

Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection is employed, which requires derivatization of the analyte with a fluorogenic reagent. nih.gov A common derivatizing agent for amines is 9-fluorenylmethylchloroformate (FMOC-Cl). researchgate.netacs.orgoregonstate.edu The reaction of FMOC-Cl with the amine group on the butanoic acid chain yields a highly fluorescent derivative that can be readily detected at low concentrations. This approach has been successfully used for the analysis of other aminophosphonates like glyphosate (B1671968) and its metabolite, aminomethylphosphonic acid (AMPA). acs.orgoregonstate.eduasianpubs.org

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is the most powerful technique for the analysis of this compound. It offers superior sensitivity and selectivity, allowing for direct analysis without derivatization in many cases. wiley.comresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode as it provides better retention for highly polar compounds. wiley.commdpi.com The use of tandem mass spectrometry (MS/MS) allows for highly specific quantification by monitoring unique precursor-to-product ion transitions, which is essential when analyzing complex biological samples. mdpi.com To further enhance sensitivity, especially at trace levels, derivatization to methylate the phosphonic acid groups using reagents like trimethylsilyldiazomethane (B103560) (TMSCHN₂) can increase ionization efficiency by 2-3 orders of magnitude. researchgate.netnih.gov

Table 1: Example HPLC Method Parameters for Aminophosphonate Analysis
ParameterHILIC-MS/MS (Direct) wiley.commdpi.comAnion-Exchange LC-Fluorescence (Derivatized) oregonstate.edu
ColumnHILIC Column (e.g., Raptor Polar X)Anion Exchange Column (e.g., SAX)
Mobile PhaseGradient of acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) formate)Gradient of acetonitrile and aqueous buffer (e.g., potassium phosphate)
DetectionESI-MS/MS (Negative Ion Mode)Fluorescence (Excitation: 260 nm, Emission: 310 nm)
DerivatizationNonePre-column with 9-fluorenylmethylchloroformate (FMOC-Cl)
AnalytesGlyphosate, AMPAGlyphosate, AMPA

Gas Chromatography-Mass Spectrometry (GC-MS) for derivatized forms

Gas chromatography (GC) is typically used for volatile and thermally stable compounds. gcms.cz this compound is non-volatile due to its polar functional groups (carboxyl and phosphonic acids). Therefore, derivatization is mandatory to increase its volatility and thermal stability for GC analysis. mdpi.com

The derivatization process involves converting the acidic protons of the carboxyl and phosphonyl groups and the active hydrogen of the amine group into less polar, more volatile moieties. Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups.

Acylation/Esterification: A two-step process can be used, involving esterification of the acid groups (e.g., with trifluoroethanol) followed by acylation of the amine group (e.g., with trifluoroacetic anhydride (B1165640) - TFAA).

Once derivatized, the compound can be separated on a standard non-polar or mid-polar GC column and detected with high sensitivity and specificity using mass spectrometry. nih.gov GC-MS provides characteristic fragmentation patterns that aid in structural confirmation.

Table 2: Common Derivatization Reagents for GC Analysis of Polar Analytes
Reagent ClassExample ReagentTarget Functional GroupsReference
SilylationBSTFA, MTBSTFA-COOH, -PO(OH)₂, -NH
AcylationTFAA, MBTFA, HFBA-NH, -OH gcms.cznih.gov
Alkylation / EsterificationTrifluoroethanol (TFE)-COOH, -PO(OH)₂ researchgate.net

Ion Chromatography for phosphonate (B1237965) detection

Ion chromatography (IC) is an excellent technique for the separation and quantification of ionic species, making it well-suited for phosphonates. nih.govnih.gov IC separates analytes based on their interaction with an ion-exchange stationary phase. For anionic compounds like this compound, an anion-exchange column is used. nih.gov

Detection in IC can be achieved through several methods:

Suppressed Conductivity: This is a common detection method in IC, providing sensitive and universal detection for ionic species. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Coupling IC with ICP-MS allows for element-specific detection of phosphorus (³¹P), offering extremely high selectivity and sensitivity, with detection limits in the low µg/L range. nih.gov

Integrated Pulsed Amperometric Detection (IPAD): This is a newer, environmentally friendly detection method that avoids the use of derivatization agents and organic solvents, making it a "green" alternative for quantifying aminophosphonates. nih.gov

IC methods have been developed for the simultaneous quantification of various aminophosphonates, demonstrating the technique's capability to resolve complex mixtures of these compounds. nih.gov

Electrochemical Methods for Detection

Electrochemical sensors offer a promising alternative to chromatographic methods, providing potential for rapid, low-cost, and portable analysis. researchgate.netuakron.edu The detection of phosphonates can be achieved indirectly. A common strategy involves the reaction of phosphate (B84403) ions with molybdate (B1676688) in an acidic medium to form a Keggin-type polyoxometalate complex, [PMo₁₂O₄₀]³⁻. ucc.ie This complex is electrochemically active and can be reduced at an electrode surface, generating a current signal proportional to the phosphate concentration. ucc.ieacs.org

For the analysis of this compound, a preliminary oxidation step (e.g., UV digestion) would be required to liberate the phosphonate groups as orthophosphate, which can then be detected. hach.com Research is also ongoing into more direct detection methods, such as using biosensors with specific phosphonate-binding proteins or electrodes modified with materials that have a high affinity for the phosphonate functional group. acs.orgnih.gov

Spectrophotometric and Fluorometric Assays for in vitro studies

Spectrophotometric and fluorometric assays are valuable tools for in vitro studies, particularly for high-throughput screening and enzymatic assays.

Spectrophotometric Assays: A widely used spectrophotometric method for quantifying phosphorus-containing compounds is the molybdenum blue method. oup.comhach.com Similar to the electrochemical approach, this colorimetric assay requires the conversion of the organically bound phosphonate to orthophosphate. The sample is treated with a molybdate reagent in acidic conditions, followed by a reducing agent (e.g., ascorbic acid), which produces a stable blue-colored complex. hach.comhach.com The intensity of the blue color, measured with a spectrophotometer (typically around 880 nm), is directly proportional to the phosphate concentration. While simple and sensitive, this method can be subject to interference from other phosphorus-containing compounds in the sample matrix. oup.com

Fluorometric Assays: Fluorometric assays offer higher sensitivity than spectrophotometric methods. As this compound is not natively fluorescent, these assays rely on derivatization. Reagents such as FMOC-Cl can be used to tag the amine functionality, creating a fluorescent product that can be quantified. oregonstate.edu Alternatively, fluorescent probes that change their emission properties upon binding to phosphates or phosphonates could be developed for specific in vitro applications. nih.gov These assays are particularly useful for measuring enzyme kinetics or for quantifying the compound in cell culture media or simple buffer systems.

Method validation for reproducibility and accuracy in complex research matrices

For any analytical method to be useful in a research setting, it must be rigorously validated to ensure that it is reliable, reproducible, and accurate for the intended application. researchgate.net Method validation is especially critical when dealing with complex matrices such as cell lysates, plasma, urine, or synthetic reaction intermediates, which can contain numerous interfering substances. mdpi.comresearchgate.net

Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the analyte's retention time. mdpi.com

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards and performing a linear regression analysis. researchgate.net

Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and calculating the percent recovery. mdpi.comresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. acs.org

The use of stable isotope-labeled internal standards is highly recommended, particularly for LC-MS/MS methods, to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving accuracy and precision. mdpi.com

Table 3: Typical Validation Parameters for LC-MS/MS Methods in Biological Matrices asianpubs.orgmdpi.com
ParameterTypical Acceptance CriteriaPurpose
Linearity (r²)≥ 0.99Ensures proportionality of signal to concentration.
Accuracy (% Recovery)80-120% (often 85-115%)Measures how close the result is to the true value.
Precision (% RSD)≤ 15% (≤ 20% at LOQ)Demonstrates the reproducibility of the method.
SelectivityNo significant interference at the analyte retention time in blank matrices.Ensures the signal is only from the target analyte.
Limit of Quantitation (LOQ)Analyte response is identifiable, discrete, and reproducible with a precision of ≤ 20%.Defines the lowest concentration that can be reliably measured.

Advanced Research Applications and Future Directions for 4 Bis Phosphonomethyl Amino Butanoic Acid

Utility as a Molecular Probe in Systems Biology Research

In the realm of systems biology, molecular probes are essential for dissecting complex biological networks. While direct studies employing 4-[Bis(phosphonomethyl)amino]butanoic acid as a molecular probe are not yet prevalent in the literature, its inherent properties suggest significant potential. The bisphosphonate moiety is known for its high affinity for calcium ions and its ability to target bone tissues. frontiersin.orgnih.gov This characteristic could be exploited to develop probes for studying bone metabolism and diseases at a systems level.

Furthermore, aminophosphonates are recognized as structural analogues of amino acids and can act as enzyme inhibitors. researchgate.net By modifying the butanoic acid chain with fluorescent tags or other reporter molecules, this compound could be transformed into a probe to investigate the activity and localization of specific enzymes or transport proteins within cellular systems. Such probes would enable researchers to visualize and quantify dynamic biological processes, providing valuable data for constructing and validating systems-level models of cellular function.

Integration into Synthetic Biology and Biotechnological Platforms

Synthetic biology aims to design and construct new biological parts, devices, and systems. The integration of non-natural amino acids and other unique chemical moieties is a growing area within this field. This compound could be incorporated into synthetic biology platforms in several ways. For instance, it could be used as a building block for creating novel peptides or proteins with enhanced or entirely new functionalities. The bisphosphonate group could confer unique metal-binding properties or the ability to interface with inorganic materials.

In biotechnology, this compound could be utilized in the development of novel biocatalysts or biosensors. For example, enzymes could be engineered to specifically recognize and bind to the bisphosphonate group, allowing for the creation of targeted drug delivery systems or diagnostic tools. The robust chemical nature of the phosphonate (B1237965) groups also suggests potential for creating more stable and resilient biomaterials.

Development of Novel Research Tools Based on this compound

The development of novel research tools is a direct extension of the potential applications in systems and synthetic biology. The chemical structure of this compound allows for straightforward chemical modification, making it an attractive scaffold for creating a variety of research tools.

For example, by attaching chelating agents to the butanoic acid backbone, researchers could create highly specific metal ion sensors. The bisphosphonate groups would provide a strong anchoring point to a solid support or a biological target, while the chelator would bind to the metal of interest. Additionally, the synthesis of radiolabeled versions of this compound could lead to new imaging agents for bone-related disorders, leveraging the inherent bone-targeting properties of bisphosphonates. frontiersin.org

Table 1: Potential Research Tools Based on this compound

Research ToolPotential ApplicationKey Feature
Fluorescent Enzyme ProbeVisualizing enzyme activity in live cellsCovalent attachment of a fluorophore
Bone-Targeting Drug ConjugateTargeted delivery of therapeutics to boneInherent affinity of bisphosphonates for bone
Metal Ion SensorDetecting specific metal ions in biological systemsIncorporation of a metal-chelating moiety
Radiolabeled Imaging AgentNon-invasive imaging of bone metabolismIntroduction of a radioactive isotope

Exploration of its Role in Non-Human Biological Systems Beyond Enzyme Inhibition

While the primary focus of aminophosphonate research has been on their role as enzyme inhibitors in human systems, there is a growing interest in their effects on other biological systems. In plant physiology, for example, some aminophosphonates have been shown to act as plant growth regulators. The unique combination of a carboxylic acid and bisphosphonate groups in this compound could lead to novel effects on plant development, nutrient uptake, or stress response.

In the context of microbial interactions, the antimicrobial properties of some aminophosphonate derivatives have been documented. mdpi.com this compound and its derivatives could be investigated for their potential to disrupt microbial biofilms or interfere with quorum sensing pathways. Such research could lead to the development of new strategies for combating microbial infections or for managing microbial communities in agricultural and environmental settings. The ability of phosphonates to interact with microbial metabolic pathways could also be explored for applications in bioremediation.

Emerging Opportunities in Materials Science and Nanotechnology Utilizing its Coordination Properties

The phosphonate groups in this compound are excellent ligands for a wide range of metal ions. This strong coordination ability opens up numerous possibilities in materials science and nanotechnology. Bisphosphonates have been used to functionalize the surface of nanoparticles, providing a stable coating that can prevent aggregation and allow for further modification. nih.gov

The self-assembly of metal-organic frameworks (MOFs) is another area where this compound could find application. The ability of this compound to bridge multiple metal centers could lead to the formation of novel porous materials with tailored properties for applications in gas storage, catalysis, and separation. The butanoic acid moiety could also be used to introduce additional functionality into these materials.

In the field of nanotechnology, the molecule's ability to bind to specific surfaces could be used to create patterned substrates for the controlled growth of cells or for the assembly of nanoelectronic components. The development of bisphosphonate-based materials for bone tissue engineering is also an active area of research.

Challenges and Perspectives in the Chemical Synthesis and Academic Investigation of Complex Aminophosphonates

Despite the significant potential of complex aminophosphonates like this compound, their widespread investigation is hampered by challenges in their chemical synthesis. The "classical" methods for preparing bisphosphonates often require harsh reaction conditions, such as heating a carboxylic acid with phosphorous acid and phosphorus trichloride, which can be slow and inefficient. nih.govmdpi.com

The synthesis of aminobisphosphonates presents additional challenges due to the presence of the amino group, which may require protection and deprotection steps. researchgate.net Developing more efficient and "greener" synthetic methods is a key area of ongoing research. nih.gov Modifications to existing reactions, such as the use of methanesulfonic acid as a solvent, have shown promise in improving yields and reaction conditions. mdpi.comnih.gov

From an academic investigation perspective, a major challenge is the limited commercial availability of complex aminophosphonates. This often requires researchers to undertake multi-step syntheses, which can be a significant barrier to entry for those without specialized expertise in phosphorus chemistry. Increased collaboration between synthetic chemists and biologists will be crucial for unlocking the full potential of these fascinating molecules.

Future research will likely focus on developing more modular and efficient synthetic routes to a wider variety of complex aminophosphonates. This will enable a more systematic exploration of their structure-activity relationships and facilitate their application in the diverse fields outlined above.

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